molecular formula C8H3Br2F2N B1413377 2,6-Dibromo-3,5-difluorophenylacetonitrile CAS No. 1806306-17-1

2,6-Dibromo-3,5-difluorophenylacetonitrile

Katalognummer: B1413377
CAS-Nummer: 1806306-17-1
Molekulargewicht: 310.92 g/mol
InChI-Schlüssel: UQRQRXPSKIPIOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2-(2,6-dibromo-3,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)8(10)6(12)3-5(7)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQRXPSKIPIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2,6-Dibromo-3,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and fluorination processes, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2,6-Dibromo-3,5-difluorophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-3,5-difluorophenylacetonitrile has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3,5-difluorophenylacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine and fluorine atoms play a crucial role in its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2,6-Dibromo-3,5-difluorophenylacetonitrile
  • CAS Number : 1806306-17-1
  • Molecular Formula : C₈H₃Br₂F₂N
  • Molecular Weight : 310.92 g/mol
  • Purity : ≥95% (as per commercial specifications) .

Structural Features: This compound features a phenyl ring substituted with bromine (Br) at positions 2 and 6, fluorine (F) at positions 3 and 5, and an acetonitrile (-CH₂CN) functional group.

Key physicochemical properties (e.g., melting point, boiling point) remain undocumented in publicly accessible literature.

Comparison with Structurally Similar Compounds

Halogenated Phenylacetonitrile Derivatives

Table 1: Comparative Analysis of Halogenated Phenylacetonitriles

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,6-Dibromo-3,5-difluorophenylacetonitrile Br (2,6), F (3,5), -CH₂CN 310.92 Discontinued; limited data
4-Bromo-2-fluorophenylacetonitrile Br (4), F (2), -CH₂CN 230.03 Intermediate in pharmaceutical synthesis N/A
3,5-Dichlorophenylacetonitrile Cl (3,5), -CH₂CN 186.04 Pesticide precursor; higher volatility N/A

Key Observations :

  • Steric Hindrance: The 2,6-dibromo substitution pattern may hinder reactivity at the para position, a contrast to mono-halogenated analogs like 4-bromo-2-fluorophenylacetonitrile.

Functional Group Analogs: Nitrile vs. Ketone Derivatives

Table 2: Comparison with 2,6-Dibromo-3,5-difluoro(4-pyridyl)methyl Phenyl Ketone (3e)

Property 2,6-Dibromo-3,5-difluorophenylacetonitrile 2,6-Dibromo-3,5-difluoro(4-pyridyl)methyl Phenyl Ketone (3e)
Functional Group -CH₂CN -CO- (ketone)
Synthetic Utility Potential precursor for cyano-containing polymers Lithiation substrate for heterocyclic functionalization
Crystallography No data Fishbone stacking via Br-O interactions

Research Findings :

Optical and Electronic Properties: BODIPY Dye Comparisons

Table 3: Optical Limiting Performance of Halogenated Compounds

Compound Class Substituents λmax (nm) Optical Limiting Threshold (J/cm²) References
2,6-Dibromo-3,5-distyryl BODIPY Br (2,6), styryl (3,5) ~530 0.2–0.5 (532 nm laser)
3,5-Dipyrenylvinylene BODIPY Br (2,6), pyrenyl (3,5) ~520 0.3–0.6 (532 nm laser)
Target Compound Br (2,6), F (3,5), -CH₂CN Not studied Not reported N/A

Insights :

  • While halogenated BODIPY dyes demonstrate strong optical limiting at 532 nm due to enhanced π-conjugation and intersystem crossing , the acetonitrile derivative’s optical properties remain uncharacterized.

Biologische Aktivität

2,6-Dibromo-3,5-difluorophenylacetonitrile (CAS No. 1806306-17-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

Molecular Formula : C₈H₄Br₂F₂N
Molecular Weight : 284.93 g/mol
Structure : The compound features a phenyl ring substituted with two bromine atoms at positions 2 and 6, two fluorine atoms at positions 3 and 5, and an acetonitrile group.

The biological activity of 2,6-Dibromo-3,5-difluorophenylacetonitrile is attributed to its ability to interact with various biological targets. The presence of halogen substituents enhances its reactivity, allowing it to potentially inhibit key enzymes or disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
  • DNA Interaction : It has shown potential for binding to DNA, which could interfere with replication and transcription in both microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it may reduce oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that 2,6-Dibromo-3,5-difluorophenylacetonitrile exhibits significant antimicrobial properties against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli0.25 mg/mL0.5 mg/mL
Candida albicans1.0 mg/mL2.0 mg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential application in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on cancer cell lines.

Cancer Cell LineIC50 Value (μM)
Prostate Cancer (PC3)20
Breast Cancer (MCF7)25

These findings indicate that 2,6-Dibromo-3,5-difluorophenylacetonitrile effectively inhibits cancer cell proliferation and induces apoptosis.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of the compound on PC3 and MCF7 cell lines. The results showed significant cytotoxicity at low micromolar concentrations, suggesting a promising lead for further development as an anticancer agent.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against a panel of bacterial and fungal strains. The compound demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3,5-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3,5-difluorophenylacetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.